N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine
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Overview
Description
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine is a chemical compound known for its potential therapeutic applications. It is a potent and selective antagonist of the adenosine A1 receptor, which plays a crucial role in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenethylamine with an appropriate carbamoyl chloride to form the carbamimidoyl intermediate. This intermediate is then reacted with 3,4-dimethylbenzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its role in modulating adenosine receptors, which are involved in numerous physiological processes.
Medicine: Explored for its potential therapeutic effects in conditions such as cardiac arrhythmias, neurodegenerative diseases, and inflammation.
Mechanism of Action
The compound exerts its effects primarily by antagonizing the adenosine A1 receptor. This receptor is involved in regulating various physiological processes, including cardiac function, neurotransmission, and inflammation. By blocking this receptor, the compound can modulate these processes, potentially leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups at the 3- and 4-positions.
Mescaline: A naturally occurring psychedelic compound with a similar structure, having an additional methoxy group at the 5-position.
Uniqueness
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine is unique due to its specific antagonistic action on the adenosine A1 receptor, which distinguishes it from other similar compounds that may not have the same selectivity or potency.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-13-5-7-16(11-14(13)2)27(23,24)22-19(20)21-10-9-15-6-8-17(25-3)18(12-15)26-4/h5-8,11-12H,9-10H2,1-4H3,(H3,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCXNBWMNSXSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC(=C(C=C2)OC)OC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>58.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51089133 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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